molecular formula C16H20BrN B13324294 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Katalognummer: B13324294
Molekulargewicht: 306.24 g/mol
InChI-Schlüssel: BKSBYAHPNIEZQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a complex organic compound that features a unique spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by cyclopropanation and subsequent spirocyclization. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Cycloaddition Reactions: The indole moiety can participate in cycloaddition reactions, forming more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indoles, cyclopropyl derivatives, and spirocyclic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is not fully understood, but it is believed to interact with specific molecular targets and pathways. The indole moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5’-Bromo-1’,2’-dihydrospiro[cyclohexane-1,3’-indol]-2’-one
  • 5’-Bromo-1’,2’-dihydrospiro[cyclopropane-1,3’-pyrrolo[2,3-b]pyridine]-2’-one

Uniqueness

5’-Bromo-2’-cyclopropyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] stands out due to its unique spirocyclic structure and the presence of both a bromine atom and a cyclopropyl group

Biologische Aktivität

5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of C16H20BrNC_{16}H_{20}BrN and a molecular weight of approximately 306.24 g/mol, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The compound features:

  • A bromine atom at the 5' position.
  • A cyclopropyl group at the 2' position.
    These structural elements contribute to its distinct chemical properties and potential interactions with biological targets.

Structural Comparison

Compound NameStructureKey Differences
7-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]StructureContains chlorine instead of bromine
5-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]StructureLacks cyclopropyl group
Spiro[indoline]-based compoundsStructureVarying substituents on indoline ring

Biological Activity

Preliminary studies suggest that 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] may exhibit significant biological activity, particularly in the following areas:

Anticancer Activity

Research has indicated that compounds with spirocyclic structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown promising results against pancreatic (PSN-1) and breast (MDA-MB231) cancer cell lines, suggesting that 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] could potentially inhibit cell proliferation in these types of cancers .

The mechanism through which this compound exerts its biological effects is still under investigation. However, initial findings indicate that it may interact with specific biological targets via molecular docking studies and binding assays. These studies are essential for elucidating the compound's efficacy and therapeutic potential.

Case Studies

Recent studies have focused on the synthesis and characterization of related compounds, which provide insights into the biological activity of spirocyclic derivatives:

  • Antiviral Activity : In research aimed at discovering new antiviral agents, compounds structurally similar to 5'-Bromo-2'-cyclopropyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] have been shown to disrupt viral protein interactions effectively. For example, a hybrid compound demonstrated an IC50 value of 1.1 μM against viral RNA-dependent RNA polymerase .
  • Cytotoxicity Studies : Compounds with similar spirocyclic frameworks have exhibited varying degrees of cytotoxicity in vitro. For instance, certain derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating their effectiveness in inhibiting cell growth .

Eigenschaften

Molekularformel

C16H20BrN

Molekulargewicht

306.24 g/mol

IUPAC-Name

5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,1'-cyclohexane]

InChI

InChI=1S/C16H20BrN/c17-12-6-7-14-13(10-12)16(8-2-1-3-9-16)15(18-14)11-4-5-11/h6-7,10-11,15,18H,1-5,8-9H2

InChI-Schlüssel

BKSBYAHPNIEZQC-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(NC3=C2C=C(C=C3)Br)C4CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.